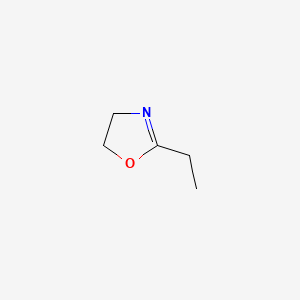![molecular formula C36H34N2O4 B3422523 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 25811-56-7](/img/structure/B3422523.png)
7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Overview
Description
7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a useful research compound. Its molecular formula is C36H34N2O4 and its molecular weight is 558.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 558.25185757 g/mol and the complexity rating of the compound is 936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of PDI-C6, also known as 2,9-Dihexylanthra[2,1,9-def:6,5,10-d inverted exclamation markae inverted exclamation markaf inverted exclamation marka]diisoquinoline-1,3,8,10(2H,9H)tetrone or 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone, is the protein disulfide isomerase (PDI) family . The PDI family is a class of multi-domain, multi-functional enzymes that belong to the thioredoxin superfamily . They play a crucial role in the synthesis, folding, and structural maturation of almost one-third of the cellular proteome .
Mode of Action
PDI-C6 interacts with its targets by mediating the formation and rearrangement of disulfide bonds of substrate proteins in the endoplasmic reticulum (ER) . Some members of the PDI family support the survival, progression, and metastasis of several cancer types .
Biochemical Pathways
The biochemical pathways affected by PDI-C6 involve the unfolded protein response (UPR) and the ER stress-induced apoptosis pathways . The prolonged activation of UPR leads to ER stress-induced apoptosis, which is activated via three primary pathways, including the IRE1/ASK1/JNK pathway, caspase-12 kinase pathway, and the C/EBP homologous protein (CHOP)/GADD153 pathway .
Pharmacokinetics
Studies on similar compounds suggest that nanoparticle delivery systems can enhance cellular uptake and improve bioavailability . These systems can provide increased cellular uptake compared to traditional delivery methods, successfully delivering the compound to the cell interior .
Result of Action
The molecular and cellular effects of PDI-C6’s action are primarily related to its role in protein folding and the maintenance of ER proteostasis . Its interaction with the PDI family can support the survival, progression, and metastasis of several cancer types .
Action Environment
The action, efficacy, and stability of PDI-C6 can be influenced by various environmental factors. For instance, photocatalytic technology uses unlimited solar energy to efficiently oxidize and remove organic pollutants . .
Properties
IUPAC Name |
7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O4/c1-3-5-7-9-19-37-33(39)25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-10-8-6-4-2)18-14-24(30(23)32)22-12-16-26(34(37)40)31(25)29(21)22/h11-18H,3-10,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUEXRCHXVMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25811-56-7 | |
| Record name | 25811-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PDI-C6 interact with graphene, and what are the implications for device functionality?
A1: PDI-C6 interacts with graphene through π–π stacking, leading to charge transfer between the two materials. [, ] This interaction enables PDI-C6 to dope graphene, altering its electrical properties. [] While this doping effect can be compensated by oxygen under normal conditions, it becomes particularly interesting under illumination. Light exposure at various wavelengths (ambient, 470 nm, 532 nm) leads to photoinduced current generation at the PDI-C6/graphene junction. [] This photosensitivity has significant implications for developing light-responsive electronic devices and sensors.
Q2: Can you elaborate on the fabrication methods employed for incorporating PDI-C6 into devices?
A2: Researchers have successfully incorporated PDI-C6 into electronic devices using inkjet printing techniques. [, ] This method enables the precise and localized deposition of PDI-C6 onto substrates like graphene. Notably, inkjet printing offers high resolution (around 50 µm), facilitating the creation of intricate patterns and miniaturized device architectures. [, ] This fabrication approach holds promise for scalable and cost-effective production of organic electronic devices.
Q3: How does UV treatment influence the integration of PDI-C6 with graphene in device fabrication?
A3: UV treatment plays a crucial role in optimizing the fabrication of PDI-C6/graphene junctions. [] It modifies the hydrophobic properties of graphene, enhancing its interaction with organic molecules like PDI-C6. [] This enhanced interaction facilitates more stable and efficient charge transfer processes at the junction, ultimately leading to improved device performance.
Q4: What are the advantages of using PDI-C6 as an active material in organic distributed feedback lasers?
A4: PDI-C6, when doped into polymer matrices like polystyrene (PS), demonstrates excellent thermal and photostability, essential for long-lasting laser operation. [, ] These films exhibit high photoluminescence quantum efficiencies, contributing to efficient light emission. [] Furthermore, PDI-C6's emission wavelength (around 570 nm) aligns well with the low-loss transmission window of poly(methyl methacrylate), making it particularly attractive for applications in polymer optical fiber-based data communication. []
Q5: How does the performance of PDI-C6 compare to other perylenediimide derivatives in laser applications?
A5: Studies have shown that PDI-C6, when compared to other perylene diimide derivatives like perylene orange (PDI-O), exhibits higher amplified spontaneous emission (ASE) thresholds and lower photostabilities in similar polymer matrices. [] This difference in performance is attributed to variations in the molecular arrangement within the film, impacting the overall photoluminescence efficiency. [] These findings highlight the importance of molecular design and film morphology in optimizing the performance of organic lasers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


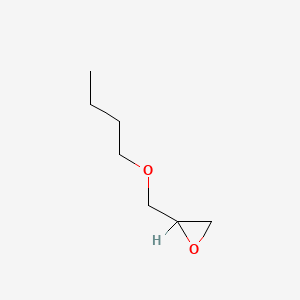
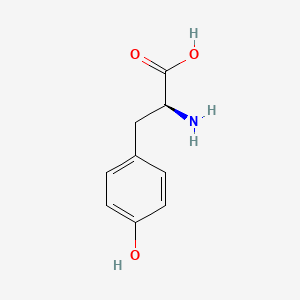
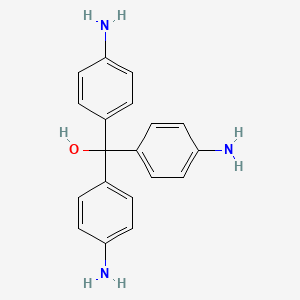
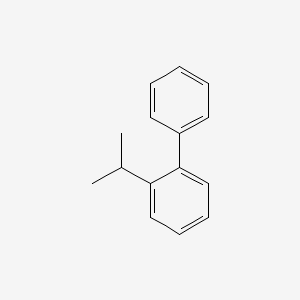
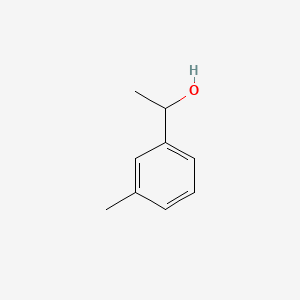
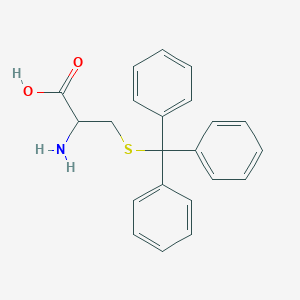
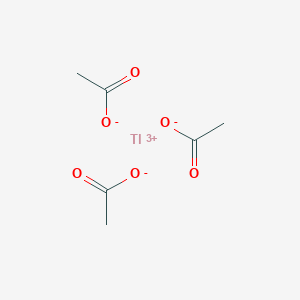
![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)
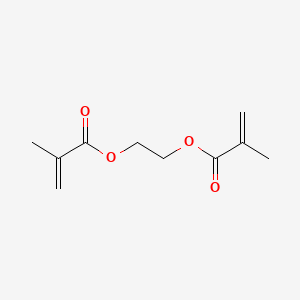
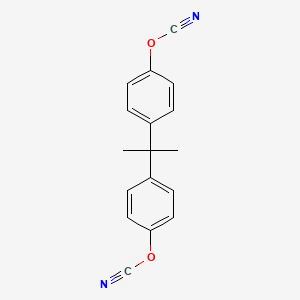
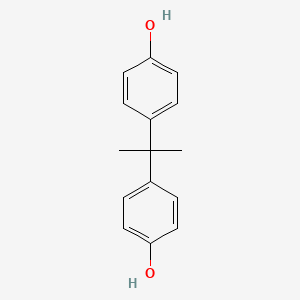
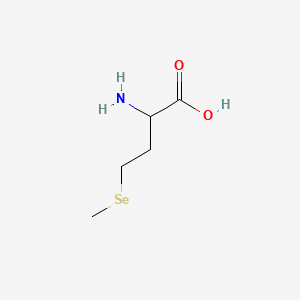
![3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)
